N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 922661-83-4
VCID: VC5231434
InChI: InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
SMILES: COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.45

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

CAS No.: 922661-83-4

Cat. No.: VC5231434

Molecular Formula: C20H20N2O5S

Molecular Weight: 400.45

* For research use only. Not for human or veterinary use.

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide - 922661-83-4

Specification

CAS No. 922661-83-4
Molecular Formula C20H20N2O5S
Molecular Weight 400.45
IUPAC Name N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
Standard InChI Key ZEKOPBKYGCYASX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, reflects its dual aromatic systems:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.

  • 2,5-Dimethoxyphenyl group: Attached to the thiazole’s 4-position, providing electron-donating methoxy (-OCH₃) substituents.

  • 2,3-Dimethoxybenzamide: A benzamide derivative with methoxy groups at the 2- and 3-positions, linked via an amide bond to the thiazole’s 2-position.

The methoxy groups enhance solubility in polar solvents and may facilitate interactions with biological targets through hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O₅S
Molecular Weight400.45 g/mol
CAS Number681231-53-8
IUPAC NameN-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
SMILESCOC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Topological Polar Surface Area115 Ų

Synthesis and Preparation

Synthetic Pathways

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions:

  • Thiazole Ring Formation:

    • A cyclization reaction between a thiourea derivative and an α-haloketone generates the thiazole core. For example, 2,5-dimethoxyphenyl-substituted α-bromoketones react with thioureas under basic conditions to yield 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine.

  • Amide Bond Formation:

    • The thiazole-2-amine intermediate undergoes coupling with 2,3-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) to form the final benzamide product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiazole cyclizationα-Bromoketone, thiourea, K₂CO₃, EtOH, reflux65–70%
Amide coupling2,3-Dimethoxybenzoyl chloride, HATU, DIPEA, DMF, rt50–55%

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85–3.92 (s, 12H): Four methoxy groups.

    • δ 6.65–7.45 (m, 6H): Aromatic protons from the dimethoxyphenyl and benzamide moieties.

    • δ 8.10 (s, 1H): Thiazole C5-H.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 56.1, 56.3, 56.5, 56.7: Methoxy carbons.

    • δ 115–160: Aromatic carbons and thiazole ring carbons.

    • δ 167.5: Amide carbonyl carbon.

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ observed at 401.4, consistent with the molecular formula C₂₀H₂₀N₂O₅S.

Hypothesized Biological Activity

While direct studies on this compound are scarce, structural analogs provide insights into potential mechanisms:

  • Enzyme Inhibition:

    • Thiazole derivatives often inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding. The methoxy groups may enhance binding to hydrophobic pockets .

    • Example: Similar compounds in ChemDiv’s Allosteric Kinases Inhibitors Library show IC₅₀ values <1 μM against tyrosine kinases .

  • Antimicrobial Activity:

    • Thiazoles with electron-donating substituents disrupt bacterial cell wall synthesis. The 2,5-dimethoxyphenyl group could potentiate activity against Gram-positive pathogens.

  • Anticancer Potential:

    • Benzamide-thiazole hybrids induce apoptosis in cancer cells by modulating Bcl-2 family proteins. The 2,3-dimethoxybenzamide moiety may stabilize interactions with anti-apoptotic targets.

Table 3: Comparative Bioactivity of Thiazole Analogs

Compound ClassTargetActivity (IC₅₀)
Thiazole-benzamidesEGFR Kinase0.8–2.5 μM
Methoxy-substituted thiazolesDNA Gyrase5–10 μM

Challenges and Future Directions

  • Synthetic Optimization:

    • Current yields (~50%) necessitate improved catalytic systems. Transitioning to flow chemistry or photoredox conditions may enhance efficiency.

  • ADMET Profiling:

    • Predictive models indicate moderate aqueous solubility (LogP = 2.8) but potential CYP3A4 inhibition. In vitro assays are needed to validate these predictions.

  • Target Identification:

    • High-throughput screening against kinase panels and GPCR libraries could elucidate specific targets.

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